[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid

CNS drug intermediate Sarizotan regioisomeric specificity

[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid (CAS 1219720-27-0, molecular formula C₁₁H₉BFNO₂, molecular weight 217.01 g/mol) is a heteroaryl boronic acid featuring a pyridine ring substituted with a boronic acid group at the 3-position and a para-fluorophenyl group at the 5-position. This compound belongs to the phenylpyridine class of organoboron reagents and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heterobiaryl architectures.

Molecular Formula C11H9BFNO2
Molecular Weight 217.01 g/mol
Cat. No. B11720685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid
Molecular FormulaC11H9BFNO2
Molecular Weight217.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C2=CC=C(C=C2)F)(O)O
InChIInChI=1S/C11H9BFNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7,15-16H
InChIKeyLCNOWYBCLTVBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(4-Fluorophenyl)pyridin-3-yl]boronic Acid: A Positionally Defined Heteroaryl Boronic Acid Building Block for Cross-Coupling and Medicinal Chemistry


[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid (CAS 1219720-27-0, molecular formula C₁₁H₉BFNO₂, molecular weight 217.01 g/mol) is a heteroaryl boronic acid featuring a pyridine ring substituted with a boronic acid group at the 3-position and a para-fluorophenyl group at the 5-position . This compound belongs to the phenylpyridine class of organoboron reagents and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heterobiaryl architectures [1]. The 5-position attachment of the 4-fluorophenyl group on the pyridine ring constitutes a defined regioisomeric configuration (distinct from the 6-substituted isomer, CAS 1072944-20-7) that imparts specific electronic and steric properties relevant to both synthetic reactivity and biological target engagement .

Why [5-(4-Fluorophenyl)pyridin-3-yl]boronic Acid Cannot Be Interchanged with Regioisomeric or Des-Fluoro Analogs


Regioisomeric pyridine boronic acids bearing a 4-fluorophenyl substituent are not functionally interchangeable. The position of the boronic acid group on the pyridine ring governs cross-coupling reactivity, steric accessibility at the palladium center, and the electronic character of the resulting biaryl product [1]. The 5-(4-fluorophenyl) regioisomer (CAS 1219720-27-0) places the fluorophenyl group at the meta position relative to the pyridine nitrogen, whereas the 6-substituted isomer (CAS 1072944-20-7) places it ortho to the nitrogen — a difference that alters both the Lewis basicity of the pyridine nitrogen and the conformational preference of the biaryl bond [2]. Furthermore, the para-fluoro substituent on the phenyl ring modulates both lipophilicity and electronic character relative to the des-fluoro phenyl analog, affecting coupling yields and biological target affinity [3]. These structural distinctions are compounded by the well-documented instability of pyridyl boronic acids toward protodeboronation under basic Suzuki conditions, making regioisomer selection consequential for both reaction optimization and downstream application fidelity [4].

Quantitative Comparative Evidence for [5-(4-Fluorophenyl)pyridin-3-yl]boronic Acid Selection


Regioisomeric Specificity: CNS Drug Intermediate for Sarizotan Synthesis via 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

The 5-(4-fluorophenyl)pyridin-3-yl scaffold is the required regioisomer for constructing Sarizotan (EMD 128130), an orally active combined serotonin 5-HT₁A receptor agonist and dopamine D₂ receptor antagonist that reached clinical development for Parkinson's disease levodopa-induced dyskinesia [1]. The synthesis proceeds via reductive amination of 5-(4-fluorophenyl)pyridine-3-carbaldehyde with aminomethyl-chromane, yielding the target compound in 64% isolated yield as the hydrochloride salt [1]. The 6-substituted regioisomer (CAS 1072944-20-7) cannot serve this role because the aldehyde precursor at the 3-position with fluorophenyl at the 5-position is geometrically non-interchangeable with the 6-fluorophenyl isomer. Sarizotan exhibits IC₅₀ values of 0.1 nM (human 5-HT₁A), 17 nM (human D₂), 6.8 nM (human D₃), and 2.4 nM (human D₄.₂), demonstrating that the 5-(4-fluorophenyl)pyridin-3-yl pharmacophore engenders potent, multi-target CNS activity . The 6-isomer has no reported equivalent application in any clinical-stage CNS candidate.

CNS drug intermediate Sarizotan regioisomeric specificity dopamine-serotonin receptor

Suzuki Coupling Reactivity: Fluorophenylpyridine Boronic Acids Achieve 90–91% Yield with Pd(PPh₃)₄ Catalyst System

In a systematic study of palladium-catalyzed cross-coupling between fluoro-substituted phenylboronic acids and 2-bromopyridine derivatives, the Pd(PPh₃)₄ catalyst system delivered coupling yields of 90% and 91% for fluorophenylpyridine products without detectable self-coupling by-products [1]. By contrast, the Pd(OAc)₂/PPh₃ system gave only moderate yields of 55–80% accompanied by 10–20% dimerization side-products, and the Pd/C + PPh₃ system failed entirely due to the electron-withdrawing effect of fluorine substituents [1]. For the specific synthesis of 5-aryl-substituted pyridines from 5-iodopyridines via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O at 110 °C, yields described as 'good to excellent' have been reported across a broad scope of boronic acid partners [2]. The 3-pyridyl boronic acid regioisomer (the boronic acid position in the target compound) has been independently validated as an effective nucleophile in Suzuki-Miyaura couplings with aryl and heteroaryl chlorides, proceeding in 'good to very good yield' [3].

Suzuki-Miyaura coupling fluorophenylpyridine palladium catalysis cross-coupling yield

Electronic Modulation: 4-Fluorophenyl Substituent Enhances Lipophilicity and Metabolic Stability Relative to Des-Fluoro Phenyl Analog

The para-fluoro substituent on the phenyl ring of [5-(4-fluorophenyl)pyridin-3-yl]boronic acid imparts distinct physicochemical properties compared to the des-fluoro phenyl analog ([5-(phenyl)pyridin-3-yl]boronic acid). Fluorine substitution at the para position of the phenyl ring is a well-established medicinal chemistry strategy that increases lipophilicity modestly (ΔLogP ≈ +0.2 to +0.4 for mono-fluoro vs. hydrogen on an aromatic ring) while simultaneously blocking a major site of CYP450-mediated oxidative metabolism [1]. The 6-(4-fluorophenyl) regioisomer has a computed LogP of 0.57 and a polar surface area (PSA) of 53.35 Ų ; the 5-isomer is expected to exhibit comparable LogP and identical PSA owing to the identical atom composition, but with a distinct dipole moment and electrostatic potential surface due to the different spatial relationship between the pyridine nitrogen and the fluorophenyl ring . The vicinal pyridine/4-fluorophenyl pharmacophore is conserved across multiple p38α MAP kinase inhibitor series, including the prototypical inhibitor SB203580, where the 4-fluorophenyl group participates in a key hydrophobic interaction within the kinase ATP-binding pocket [2]. Replacement of the 4-fluoro substituent with hydrogen in analogous p38α inhibitor scaffolds has been shown to reduce inhibitory potency, underscoring the functional significance of this substituent.

fluorine substitution lipophilicity modulation metabolic stability SAR

Free Boronic Acid vs. Pinacol Ester: Direct Reactivity Without Deprotection at the Cost of Heightened Protodeboronation Sensitivity

[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid is commercially supplied as the free boronic acid (CAS 1219720-27-0), while its pinacol ester derivative (CAS 1105663-88-4, MW 299.15) is also available . The free boronic acid offers direct reactivity in Suzuki-Miyaura couplings without requiring a prior deprotection or in situ hydrolysis step, which can be advantageous for reaction screening and library synthesis [1]. However, heteroaryl boronic acids — particularly those containing the pyridine nitrogen — are susceptible to base-promoted protodeboronation under standard Suzuki conditions (aqueous base, elevated temperature), a phenomenon extensively documented for both polyfluoroaryl and heteroaryl boronic acids [2]. Pyridyl boronic acids are recognized as challenging substrates due to 'their instability toward deboronation,' motivating one-pot DoM-boronation-Suzuki protocols that avoid isolation of the free boronic acid intermediate [3]. The pinacol ester (CAS 1105663-88-4) offers enhanced shelf stability and reduced protodeboronation during coupling but requires an additional synthetic step if the free acid is ultimately needed (e.g., for direct biological evaluation or diol-sensing applications) [4].

boronic acid pinacol ester protodeboronation Suzuki coupling stability

5-Position Boronic Acid on Pyridine: Validated Reactivity for 3-Pyridyl Boron Nucleophiles in Heteroaryl Cross-Coupling

The boronic acid at the 3-position of the pyridine ring in [5-(4-fluorophenyl)pyridin-3-yl]boronic acid benefits from the established reactivity profile of 3-pyridyl boronic acids in Suzuki-Miyaura cross-coupling. 3-Pyridylboronic acid has been prepared in high yield and bulk quantity from 3-bromopyridine via lithium-halogen exchange with in situ quench, demonstrating the synthetic accessibility of this regioisomer class [1]. In catalytic evaluations, 3-pyridyl boron-based nucleophiles couple with aryl and heteroaryl chlorides in 'good to very good yield' using palladium catalysts, establishing this regioisomer as a competent coupling partner alongside the more commonly studied 2-pyridyl and 4-pyridyl variants [2]. By contrast, 2-pyridyl boronic acids are particularly prone to protodeboronation and can poison palladium catalysts through nitrogen coordination, while 4-pyridyl boronic acids exhibit distinct electronic properties due to conjugation with the ring nitrogen [3]. The 5-aryl substitution on the 3-borono-pyridine scaffold further differentiates this compound from simple 3-pyridylboronic acid, as the aryl group provides additional steric bulk and electronic modulation that can influence both coupling rates and product properties.

3-pyridyl boronic acid heteroaryl coupling Suzuki-Miyaura regioselectivity

Vicinal Pyridine/4-Fluorophenyl Pharmacophore: A Privileged Scaffold Validated Across p38α MAP Kinase Inhibitor Series with Quantitative Potency Benchmarks

The vicinal pyridine/4-fluorophenyl arrangement present in [5-(4-fluorophenyl)pyridin-3-yl]boronic acid is a recognized privileged pharmacophore in p38α MAP kinase inhibition [1]. The prototypical inhibitor SB202190 (4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]phenol), which contains the pyridine/4-fluorophenyl motif in a 1,2-vicinal relationship, inhibits human recombinant active p38α MAP kinase with an IC₅₀ of 30 nM, measured by ³³P incorporation into myelin basic protein [2]. The closely related SB203580 inhibits p38α with an IC₅₀ of 70 nM . In a systematic study of pyridinyl-substituted 5-membered heterocyclic ring inhibitors, the vicinal pyridine/4-fluorophenyl pharmacophore was explicitly conserved as a critical recognition element, and the strength of the hydrogen-bonding interaction with Lys53 in the p38α active site was computationally calculated and correlated with biological potency [1]. Regioisomeric switching of the pyridine attachment point (from 4-pyridyl to 3-pyridyl) in related pyrazole-based p38α inhibitor series led to an almost complete loss of p38α inhibition, demonstrating the exquisite positional sensitivity of this pharmacophore [3]. The boronic acid handle at the pyridine 3-position of the target compound provides a vector for further elaboration while preserving this validated pharmacophoric arrangement.

p38 MAP kinase pyridine-fluorophenyl pharmacophore SB203580 kinase inhibitor IC50

High-Impact Application Scenarios for [5-(4-Fluorophenyl)pyridin-3-yl]boronic Acid Based on Quantitative Evidence


CNS Drug Discovery: Synthesis of Sarizotan-Class Dopamine-Serotonin Receptor Modulators

The 5-(4-fluorophenyl)pyridin-3-yl scaffold is the essential core for constructing Sarizotan (EMD 128130) and related chromane-based CNS agents. The synthetic route proceeds via 5-(4-fluorophenyl)pyridine-3-carbaldehyde, which is reductively aminated with aminomethyl-chromane to yield the target compound in 64% isolated yield (HCl salt) [1]. Sarizotan exhibits potent multi-receptor pharmacology: IC₅₀ = 0.1 nM at human 5-HT₁A, 17 nM at human D₂, and 6.8 nM at human D₃ receptors . The boronic acid at the 3-position of the pyridine ring provides a synthetic entry point for constructing the 3-carbaldehyde precursor via Pd-catalyzed carbonylation or formylation chemistry. No other regioisomer (e.g., the 6-substituted analog) can access this pharmacophore geometry, making [5-(4-fluorophenyl)pyridin-3-yl]boronic acid the mandatory building block for this compound class.

Kinase Inhibitor Library Synthesis: Leveraging the Privileged Pyridine/4-Fluorophenyl Pharmacophore

The vicinal pyridine/4-fluorophenyl motif is pharmacophorically validated in p38α MAP kinase inhibition, with the prototypical inhibitor SB202190 achieving an IC₅₀ of 30 nM against the recombinant human enzyme [1]. [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid enables Suzuki-Miyaura diversification at the pyridine 3-position while preserving the critical 4-fluorophenyl group, facilitating the construction of focused kinase inhibitor libraries. The boronic acid handle can be coupled with diverse aryl, heteroaryl, or vinyl halide partners using the Pd(PPh₃)₄ catalyst system that has been demonstrated to deliver 90–91% yields for fluorophenylpyridine couplings without self-coupling by-products . This approach is superior to purchasing pre-formed drug-like compounds because it allows parallel library synthesis with systematic variation of the coupling partner while maintaining the conserved pharmacophore.

Organic Light-Emitting Diode (OLED) Materials: Cyclometalated Iridium(III) Complex Precursor

Fluorophenylpyridines serve as cyclometalating (C^N) ligands for iridium(III) complexes used as phosphorescent emitters in OLED devices. 2-(4-Fluorophenyl)pyridine and related fluorinated phenylpyridine derivatives are established ligands that tune emission wavelength and quantum efficiency through fluorine-mediated electronic modulation [1]. [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid offers a unique vector for post-complexation functionalization via the boronic acid group, enabling covalent attachment to host materials, conjugation to charge-transport moieties, or incorporation into stimulus-responsive luminescent materials. The 5-position of the 4-fluorophenyl group (meta to pyridine N) provides a distinct steric and electronic environment compared to the more common 2-(4-fluorophenyl)pyridine ligand scaffold, which may enable fine-tuning of emission properties .

Efflux Pump Inhibitor Development: Pyridine-3-Boronic Acid Scaffold for Antimicrobial Adjuvant Programs

6-Substituted pyridine-3-boronic acids have been identified as a new chemotype for inhibitors of the Staphylococcus aureus NorA efflux pump, with certain derivatives achieving a 4-fold potentiation of ciprofloxacin activity against the NorA-overexpressing SA1199B strain [1]. [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid, bearing the 4-fluorophenyl substituent at the 5-position rather than the 6-position, represents a rationally designed structural analog that can explore the structure-activity relationship of the aryl substitution position on the pyridine-3-boronic acid core. The boronic acid group is hypothesized to interact with the efflux pump via reversible covalent bonding or hydrogen-bonding interactions, while the fluorophenyl substituent contributes to lipophilicity and target binding [1]. This application leverages both the boronic acid functionality and the 4-fluorophenyl group for dual-mode target engagement.

Quote Request

Request a Quote for [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.